1-Fluoro-2-benzyloxy-3-nitro-benzene
Description
1-Fluoro-2-benzyloxy-3-nitro-benzene is a substituted benzene derivative featuring a fluorine atom at position 1, a benzyloxy group at position 2, and a nitro group at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex heterocycles and fluorescent probes. For example, it serves as a precursor in the synthesis of imidazoindole derivatives, as demonstrated in the preparation of probe YH-1, where it undergoes sequential functionalization . Its molecular formula is C₁₃H₁₀FNO₃ (calculated molecular weight: 247.22 g/mol), with the benzyloxy group enhancing solubility in organic solvents, while the electron-withdrawing nitro and fluorine groups influence its reactivity in electrophilic substitution reactions.
Properties
CAS No. |
873096-71-0 |
|---|---|
Molecular Formula |
C13H10FNO3 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
1-fluoro-3-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10FNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
BGLTYBLRFPUHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Benzene Derivatives
Key Observations :
- Electronic Effects : The benzyloxy group in the target compound donates electron density via resonance, moderating the electron-withdrawing effects of the nitro and fluorine groups. In contrast, compounds like 1-(3,3-Dichloroallyloxy)-2-nitrobenzene lack such resonance stabilization, leading to reduced stability under acidic conditions .
- Solubility : The benzyloxy group enhances organic solubility compared to methoxy or difluoromethoxy derivatives (e.g., 1-(Difluoromethoxy)-3-nitrobenzene), which exhibit lower molecular weights but higher polarity .
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